molecular formula C21H30N6O2 B2992799 N,N-diethyl-4-[2-oxo-4-(4-propan-2-ylphenyl)-3-(tetrazol-1-yl)azetidin-1-yl]butanamide CAS No. 1240960-31-9

N,N-diethyl-4-[2-oxo-4-(4-propan-2-ylphenyl)-3-(tetrazol-1-yl)azetidin-1-yl]butanamide

Cat. No.: B2992799
CAS No.: 1240960-31-9
M. Wt: 398.511
InChI Key: NKOFFZUYMFRAPE-UHFFFAOYSA-N
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Description

N,N-diethyl-4-[2-oxo-4-(4-propan-2-ylphenyl)-3-(tetrazol-1-yl)azetidin-1-yl]butanamide is a useful research compound. Its molecular formula is C21H30N6O2 and its molecular weight is 398.511. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Antimicrobial Evaluation : A study by Farag et al. (2009) focused on the utility of related butanamide derivatives in the synthesis of new compounds with potential antimicrobial activity. This research highlights the versatility of butanamide derivatives in creating novel compounds with medicinal applications (Farag, Kheder, & Mabkhot, 2009).

  • Antiulcer Agents : Another study explored the synthesis of butanamide derivatives for their potential as antiulcer agents, indicating the broad spectrum of biological activities these compounds can exhibit (Ueda et al., 1991).

  • Urease Inhibition : Research by Nazir et al. (2018) on novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides showcases their significant inhibitory potential against the urease enzyme, suggesting their therapeutic value in drug design (Nazir et al., 2018).

  • Enzyme Inhibitors : A study conducted by Mathew et al. (2015) on N-[3-Chloro-2-(Substituted)-4-Oxazetidin-1-Yl]-4-(1H-Indol-3-Yl) Butanamide Derivatives highlighted their effectiveness as a-amylase inhibitors, further demonstrating the pharmaceutical applications of these compounds (Mathew, Sukumar, Ravi, Arunkumar, & Carla, 2015).

Properties

IUPAC Name

N,N-diethyl-4-[2-oxo-4-(4-propan-2-ylphenyl)-3-(tetrazol-1-yl)azetidin-1-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N6O2/c1-5-25(6-2)18(28)8-7-13-26-19(17-11-9-16(10-12-17)15(3)4)20(21(26)29)27-14-22-23-24-27/h9-12,14-15,19-20H,5-8,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOFFZUYMFRAPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CCCN1C(C(C1=O)N2C=NN=N2)C3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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